N-(6-phenoxy-3-pyridinyl)-1-propyl-2-piperidinecarboxamide
Overview
Description
N-(6-phenoxy-3-pyridinyl)-1-propyl-2-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.19467705 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Catalytic Properties
A study by Özdemir et al. (2012) synthesized a compound structurally related to N-(6-phenoxy-3-pyridinyl)-1-propyl-2-piperidinecarboxamide, which was evaluated for its antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, the compound demonstrated efficient catalytic activity for the transfer hydrogenation reaction of various ketones under mild conditions. This research highlights the potential for developing novel antibacterial agents and catalysts for chemical transformations (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Kinase Inhibition for Cancer Therapy
Research conducted by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, related to this compound, showed promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, indicating potential applications in cancer therapy (Schroeder et al., 2009).
Receptor Antagonist Studies
Forster et al. (1995) discussed the pharmacological profile of WAY-100635, a compound with structural similarities to this compound, focusing on its role as a selective silent 5-HT1A receptor antagonist. This study underscores the importance of such compounds in understanding receptor function and developing treatments for neurological disorders (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Anti-Tubercular Agents
A study by Abdullahi et al. (2020) on N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA), a compound with a core structure similar to this compound, utilized QSAR modeling to predict its biological activity against Mycobacterium tuberculosis. This research contributes to the discovery and development of new anti-tubercular agents, showcasing the versatility of such compounds in addressing global health challenges (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Properties
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-propylpiperidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-13-23-14-7-6-10-18(23)20(24)22-16-11-12-19(21-15-16)25-17-8-4-3-5-9-17/h3-5,8-9,11-12,15,18H,2,6-7,10,13-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMIGFXQTXXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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